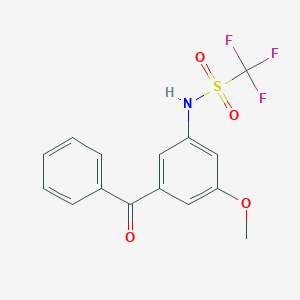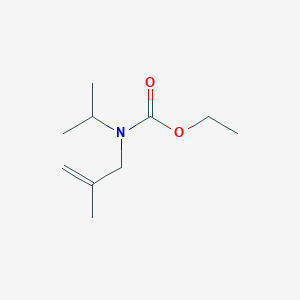
4-Ethyl-2-(2-methylpentan-2-yl)-6-(propan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-(2-methylpentan-2-yl)-6-(propan-2-yl)phenol is an organic compound with a complex structure It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(2-methylpentan-2-yl)-6-(propan-2-yl)phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern on the phenol ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(2-methylpentan-2-yl)-6-(propan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides in the presence of Lewis acids are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkylated or acylated phenol derivatives.
Scientific Research Applications
4-Ethyl-2-(2-methylpentan-2-yl)-6-(propan-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and are studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(2-methylpentan-2-yl)-6-(propan-2-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the alkyl groups can influence the compound’s hydrophobic interactions and overall binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but with a tert-butyl group instead of the ethyl and isopropyl groups.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups at the 2 and 6 positions.
4-Ethylphenol: Simpler structure with only an ethyl group at the 4 position.
Uniqueness
4-Ethyl-2-(2-methylpentan-2-yl)-6-(propan-2-yl)phenol is unique due to its specific arrangement of alkyl groups, which can significantly influence its chemical reactivity and potential applications. The combination of ethyl, isopropyl, and 2-methylpentan-2-yl groups provides a distinct steric and electronic environment that can affect its interactions with other molecules.
Properties
CAS No. |
62766-82-9 |
|---|---|
Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
4-ethyl-2-(2-methylpentan-2-yl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C17H28O/c1-7-9-17(5,6)15-11-13(8-2)10-14(12(3)4)16(15)18/h10-12,18H,7-9H2,1-6H3 |
InChI Key |
KBNPCGVXZAXSHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC(=CC(=C1O)C(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Phenol, 2-[bis[[4-(4-methylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14532271.png)




![2-Methyl-4-[2-(thiophen-2-yl)ethenyl]benzonitrile](/img/structure/B14532314.png)




